1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-14-6-4-12(5-7-14)15-8-9-16(19-18-15)20-10-2-3-13(11-20)17(21)22/h4-9,13H,2-3,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIXQZBMBJQRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiplatelet Activity
Recent studies have indicated that derivatives of piperidine, including 1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid, exhibit significant antiplatelet effects. These compounds are being investigated as potential alternatives to existing P2Y12 antagonists, which are crucial in preventing thrombotic events in cardiovascular diseases. The optimization of such compounds aims to enhance efficacy while minimizing bleeding risks associated with antiplatelet therapy .
Inhibition of Phosphodiesterase Enzymes
The compound has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in various inflammatory conditions. Inhibition of PDE4 leads to increased levels of cyclic AMP, which can suppress inflammatory responses. This mechanism positions the compound as a candidate for treating diseases characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease .
Case Study 1: Antiplatelet Efficacy
In a clinical trial involving novel P2Y12 antagonists, the compound demonstrated promising results in reducing platelet aggregation in human plasma. The study highlighted its potential for use in patients at risk of thrombotic events due to its ability to inhibit platelet activation effectively .
Case Study 2: Anti-inflammatory Effects
A preclinical study evaluated the anti-inflammatory properties of the compound through its PDE4 inhibition. Animal models showed reduced levels of pro-inflammatory cytokines following treatment with the compound, suggesting its utility in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Electronic and Steric Effects
- 4-Methoxyphenyl (Target) vs. 4-Methylpiperazinyl : The methoxy group in the target compound donates electrons via resonance, increasing aromatic ring electron density. In contrast, the methylpiperazinyl substituent introduces basicity and hydrogen-bonding capability through its tertiary amine.
- Fluorophenyl vs. Methylphenyl : The fluorine atom (3-Fluorophenyl) withdraws electrons, reducing ring reactivity compared to the electron-donating methyl group (3-Methylphenyl). This impacts interactions with hydrophobic binding pockets.
Functional Group Positioning
- Piperidine-3-carboxylic acid (Target) vs. Piperidine-4-carboxylic acid : The carboxylic acid at position 3 in the target compound creates a distinct spatial arrangement compared to position 4 analogs, altering hydrogen-bonding networks and target affinity.
Biological Activity
1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a piperidine core linked to a pyridazine ring, which is further substituted with a 4-methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 270.33 g/mol.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds, including those similar to this compound, exhibit promising antimicrobial properties. A study evaluated various analogs showing activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, highlighting their potential as antibacterial agents against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, a recent investigation into piperidine derivatives indicated that certain structural modifications can enhance cytotoxicity against cancer cell lines. Specifically, compounds with a similar structure demonstrated improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Case Study 1: Antiparasitic Activity
In another study focused on optimizing piperidine derivatives for antimalarial activity, it was found that modifications in the molecular structure could significantly influence the efficacy against Plasmodium falciparum. Compounds were tested in mouse models, showing varying degrees of effectiveness based on their structural characteristics .
Case Study 2: In Silico Evaluations
In silico studies have also been conducted to predict the biological activity of piperidine derivatives, including those related to this compound. These studies often utilize computational methods to assess the binding affinity of compounds to specific biological targets, providing insights into their potential therapeutic applications .
The biological activity of this compound is hypothesized to involve interaction with various cellular pathways. For example, its ability to inhibit certain enzymes or receptors may contribute to its antimicrobial and anticancer effects. Further research is needed to elucidate these mechanisms fully.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
